![molecular formula C20H18FNO4 B2550355 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid CAS No. 2137066-14-7](/img/structure/B2550355.png)
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid
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Description
The compound 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid is a derivative of cyclobutane amino acids, which are known for their rigid structures and potential use in medicinal chemistry. The presence of the fluorenyl-9-methoxycarbonyl group suggests that this compound may have anti-inflammatory properties, as similar structures have been found to possess a broad spectrum of anti-inflammatory activity and inhibit T-lymphocyte activation .
Synthesis Analysis
The synthesis of related cyclobutane amino acids has been achieved through enantiodivergent synthetic sequences. For instance, the stereoselective synthesis of free amino acid derivatives of cyclobutane has been fully characterized, and alternative synthetic methodologies have been developed for the preparation of bis(cyclobutane) beta-dipeptides . Additionally, the synthesis of hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry has been described, featuring endo-selective photocycloaddition reactions and regioselective ring opening . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Cyclobutane amino acids have been shown to promote rigid structures in both monomers and dimers due to the presence of the cyclobutane ring. Strong intramolecular hydrogen bonds contribute to the formation of cis-fused [4.2.0]octane structural units, which confer high rigidity on these molecules in solution and in the gas phase . The molecular structure of the compound is likely to exhibit similar rigidity due to its cyclobutane core.
Chemical Reactions Analysis
The chemical reactivity of cyclobutane amino acids can be influenced by the presence of substituents. For example, the introduction of hydroxy groups into the cyclobutane ring can be achieved through photochemical routes, which may also be applicable to the synthesis of fluorinated derivatives . The fluorenyl-9-methoxycarbonyl group in the compound of interest is known to confer anti-inflammatory properties and inhibit leukocyte infiltration, suggesting that it may undergo specific interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane amino acids can vary depending on the substituents. For instance, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids have been synthesized with different pKa values for their amino groups, which are influenced by interactions with fluorine atoms . The compound , with its fluorinated cyclobutane structure and fluorenyl-9-methoxycarbonyl group, is likely to have unique physical and chemical properties that could be relevant to its biological activity and stability.
Future Directions
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorocyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c21-12-9-20(10-12,18(23)24)22-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIBROULPAFHLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid |
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